Defluoro Paroxetine Hydrochloride is a derivative of Paroxetine Hydrochloride, which is a selective serotonin reuptake inhibitor (SSRI) primarily used to treat various psychiatric disorders, including depression, obsessive-compulsive disorder, and panic disorder. The compound is characterized by the removal of fluorine atoms from the original Paroxetine structure, potentially altering its pharmacological properties and side effect profile.
Defluoro Paroxetine Hydrochloride is synthesized from Paroxetine Hydrochloride, which was first claimed in patent US 4,007,196. It falls under the category of pharmaceutical compounds known as SSRIs, which are widely used in clinical settings for their efficacy in managing mood disorders. Its chemical classification includes being a piperidine derivative with a specific focus on its altered fluorine content compared to its parent compound.
The synthesis of Defluoro Paroxetine Hydrochloride can be approached through several methodologies. One notable method involves the hydrogenation of the corresponding fluorinated precursor. For example, a conventional synthesis of Paroxetine involves multiple steps including deprotection and hydrogenation processes:
Defluoro Paroxetine Hydrochloride retains a similar core structure to Paroxetine but lacks the fluorine substituent. The molecular formula is , with a molecular weight of approximately 329.36 g/mol. The structural representation highlights the piperidine ring system and the methylenedioxyphenyl moiety, crucial for its biological activity:
Defluoro Paroxetine Hydrochloride can participate in various chemical reactions typical for amines and alcohols:
The reactivity profile suggests potential applications in further synthetic routes for developing novel antidepressants or related compounds .
Defluoro Paroxetine Hydrochloride functions similarly to other SSRIs by inhibiting the reuptake of serotonin in the synaptic cleft, thereby increasing serotonin levels available for receptor binding. This mechanism involves:
Defluoro Paroxetine Hydrochloride exhibits several key physical and chemical properties:
Thermal analysis techniques such as differential scanning calorimetry can provide insights into thermal stability and phase transitions .
Defluoro Paroxetine Hydrochloride holds promise in various scientific applications:
Defluoro Paroxetine Hydrochloride ((3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-phenylpiperidine hydrochloride) is synthesized via strategic defluorination of paroxetine precursors. This process requires precise catalytic interventions to ensure stereochemical integrity while replacing the fluorine substituent with hydrogen [9].
Palladium-catalyzed C–H functionalization enables efficient defluorination of paroxetine intermediates. Key innovations include:
Table 1: Palladium Catalysts for Paroxetine Defluorination
Catalyst System | Substrate | Yield (%) | Stereoselectivity |
---|---|---|---|
Pd(OAc)₂/PivOH/K₂CO₃ | 4-Bromoiodobenzene | 78 | >98% ee (trans) |
Pd(OAc)₂/PivOH/K₂CO₃ | 1,4-Diiodobenzene | 65 | >98% ee (trans) |
Solvent polarity dictates defluorination efficiency:
Carbamate deprotection critically influences yield and purity:
Stereocenters are vulnerable during etherification:
Crystallization solvents dictate hydrate stoichiometry and stability:
Table 2: Solvent-Dependent Polymorphism of Defluoro Paroxetine Hydrochloride
Solvent System | Crystal Form | Hydration (mol H₂O/mol) | Unit Cell Volume (ų) |
---|---|---|---|
Absolute Ethanol | Form II | 0.8 (nonstoichiometric) | 1,542 ± 12 |
Water/Acetone (3:1) | Form I | 0.5 (hemihydrate) | 1,498 ± 9 |
Methanol/Water (1:1) | Form II | 0.6 (nonstoichiometric) | 1,563 ± 11 |
Thermal parameters regulate crystal growth and phase purity:
Figure 1: Hydrate Interconversion Pathways
Nonstoichiometric Hydrate (Form II) ↑↓ 40-60% RH | 25°C Stable Hemihydrate (Form I) ↑↓ 60-80% RH | 5°C Channel Hydrate (Disordered)
Reversible transformations are driven by humidity and temperature gradients, with Form I exhibiting superior thermodynamic stability below 60% RH .
These advances in catalytic defluorination, hydrolytic functionalization, and crystalline engineering provide robust manufacturing strategies for high-purity Defluoro Paroxetine Hydrochloride, ensuring consistent physicochemical properties for pharmaceutical applications.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7